2-Amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines. This compound is characterized by its unique structure, which includes a quinoline core, substituted with various functional groups such as amino, chloro, nitro, and cyano groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-Amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of an appropriate aldehyde with a β-ketoester in the presence of an ammonium acetate catalyst to form a dihydropyridine intermediate.
Cyclization: The intermediate undergoes cyclization to form the hexahydroquinoline core.
Substitution Reactions: Subsequent substitution reactions introduce the amino, chloro, and nitro groups at specific positions on the quinoline ring.
Nitrile Formation: Finally, the cyano group is introduced through a nucleophilic substitution reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-Amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group, resulting in different substituted hexahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to form carboxylic acids or amides.
Scientific Research Applications
2-Amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation and induce apoptosis in cancer cells. The compound’s antimicrobial activity may result from its interaction with bacterial cell membranes, leading to cell lysis.
Comparison with Similar Compounds
Similar compounds to 2-Amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile include other hexahydroquinoline derivatives with different substituents. These compounds share a similar quinoline core but differ in the nature and position of functional groups. The uniqueness of this compound lies in its specific combination of amino, chloro, nitro, and cyano groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
5797-29-5 |
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Molecular Formula |
C22H17ClN4O3 |
Molecular Weight |
420.8 g/mol |
IUPAC Name |
2-amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C22H17ClN4O3/c23-14-7-9-15(10-8-14)26-18-5-2-6-19(28)21(18)20(17(12-24)22(26)25)13-3-1-4-16(11-13)27(29)30/h1,3-4,7-11,20H,2,5-6,25H2 |
InChI Key |
DEMCZGYBPVKIEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C#N)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1 |
Origin of Product |
United States |
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